LY2794193

mGlu3 selectivity radioligand binding Ki determination

LY2794193 is the only commercially available mGlu3-selective agonist enabling unambiguous pharmacological isolation of mGlu3 from mGlu2 in native systems. Unlike non-selective Group II agonists (LY354740, LY379268) that irreversibly confound target validation, LY2794193 delivers >440-fold binding selectivity (Ki mGlu3 = 0.927 nM vs. mGlu2 = 412 nM) and >100-fold functional selectivity. Supported by published co-crystal structures (PDB 6B7H, 7WIH), validated CSF pharmacokinetics for quantitative CNS target-engagement modeling, and demonstrated in vivo efficacy in schizophrenia and absence epilepsy models. The definitive reference standard for mGlu3 drug discovery programs.

Molecular Formula C16H18N2O6
Molecular Weight 334.32 g/mol
Cat. No. B15618070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY2794193
Molecular FormulaC16H18N2O6
Molecular Weight334.32 g/mol
Structural Identifiers
InChIInChI=1S/C16H18N2O6/c1-24-8-4-2-3-7(5-8)13(19)18-9-6-16(17,15(22)23)12-10(9)11(12)14(20)21/h2-5,9-12H,6,17H2,1H3,(H,18,19)(H,20,21)(H,22,23)/t9-,10-,11-,12-,16-/m0/s1
InChIKeyUXNRHIJPZNNDDJ-VZAVHYRXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LY2794193: A Highly Potent and Selective mGlu3 Receptor Agonist for Pharmacological Dissection of Group II mGluR Signaling


LY2794193 — chemically defined as (1S,2S,4S,5R,6S)-2-amino-4-[(3-methoxybenzoyl)amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid (CAS 2173037-97-1) — is an orthosteric agonist of the metabotropic glutamate receptor 3 (mGlu3), a Group II G-protein-coupled receptor [1]. Developed by Eli Lilly and structurally derived from the non‑selective mGlu2/3 agonist LY354740 through C4β‑amide substitution, LY2794193 exhibits sub‑nanomolar binding affinity for human mGlu3 (Ki = 0.927 nM) and >440‑fold selectivity over the closely related mGlu2 subtype (Ki = 412 nM), representing the first small‑molecule tool capable of pharmacologically isolating mGlu3‑mediated effects from mGlu2 in native systems [1]. Its co‑crystal structure with the mGlu3 amino‑terminal domain (PDB 6B7H, 2.82 Å resolution) and subsequent cryo‑EM structure of the full‑length receptor (PDB 7WIH) have defined the molecular determinants of this subtype selectivity, establishing LY2794193 as the reference standard for mGlu3‑selective pharmacological interrogation [1][2].

Why Non‑Selective mGlu2/3 Agonists Cannot Substitute for LY2794193 in Target‑Validation Studies


mGlu2 and mGlu3 receptors — although both classified as Group II metabotropic glutamate receptors — exhibit distinct regional and subcellular expression patterns, couple to divergent downstream signaling effectors, and mediate opposing or non‑overlapping physiological roles in key CNS circuits [1]. Widely used Group II agonists such as LY354740 (mGlu2 EC50 = 5.1 nM; mGlu3 EC50 = 24.3 nM, favoring mGlu2 ~5‑fold), LY379268 (mGlu2 EC50 = 2.69–3.91 nM; mGlu3 EC50 = 4.48–7.63 nM, essentially equipotent), and LY404039 (Ki mGlu2 = 149 nM; Ki mGlu3 = 92 nM) all co‑activate both subtypes at behaviorally relevant doses, making it impossible to ascribe observed pharmacological effects to either receptor in isolation [2][3]. By contrast, LY2794193 achieves >100‑fold functional selectivity (EC50 mGlu3 = 0.47 nM vs. mGlu2 = 47.5 nM) and >440‑fold binding selectivity, providing a definitive window for mGlu3‑specific target engagement at plasma and CSF concentrations that spare mGlu2 activation [1]. Generic procurement of non‑selective Group II agonists therefore introduces an irreversible confound: any phenotype observed could originate from mGlu2, mGlu3, or both, undermining the causal logic of target‑validation experiments and drug‑discovery programs [1].

Quantitative Differentiation Evidence for LY2794193: Head‑to‑Head Selectivity, Functional Signature, and In Vivo Target Engagement


Binding Selectivity: 444‑Fold Preference for mGlu3 Over mGlu2 in Radioligand Displacement Assays

In [3H]-LY341495 radioligand displacement assays performed on recombinant human mGlu2 and mGlu3 receptors expressed in the same cellular background, LY2794193 (compound 8p) exhibited a Ki of 0.927 nM at hmGlu3 versus a Ki of 412 nM at hmGlu2, yielding a binding selectivity ratio of 444‑fold in favor of mGlu3 [1]. This stands in marked contrast to the non‑selective parent scaffold LY354740, which displays only ~5‑fold preference for mGlu2 (EC50-based), and LY379268, which shows a modest ~8.6‑fold Ki preference for mGlu3 but <2‑fold functional selectivity [2][3].

mGlu3 selectivity radioligand binding Ki determination Group II mGluR

Functional Selectivity: >100‑Fold Greater Potency at mGlu3 vs. mGlu2 in cAMP Inhibition Assays

In functional assays measuring suppression of forskolin‑stimulated cAMP accumulation in cells expressing recombinant human mGlu2 or mGlu3 receptors, LY2794193 exhibited an EC50 of 0.47 nM at hmGlu3 and an EC50 of 47.5 nM at hmGlu2, yielding a 101‑fold functional selectivity for mGlu3 [1]. This is the first demonstration of >100‑fold functional discrimination between the two Group II subtypes by an orthosteric agonist. When the same compounds were evaluated in a Gαq‑coupled chimeric assay, LY2794193 retained clear selectivity: hmGlu3 EC50 = 11.6 nM vs. hmGlu2 EC50 = 277 nM (~24‑fold) [1]. For comparison, the widely used tool LY379268 shows nearly identical potency at mGlu2 and mGlu3 in cAMP assays (EC50 mGlu2 = 2.69 nM; mGlu3 = 4.48 nM; ratio = 0.6‑fold) .

functional selectivity cAMP assay mGlu3 agonism Gαi/o coupling

Biphasic Inhibition of Spontaneous Ca2+ Oscillations in Cortical Neurons: A Functional Signature Not Recapitulated by Non‑Selective Agonists

In primary cultures of rat cortical neurons — a native system endogenously co‑expressing mGlu2 and mGlu3 — LY2794193 produces a unique biphasic inhibition of spontaneous Ca2+ transients: a high‑affinity component (EC50 = 0.44 nM; representing 48% of the total agonist response) and a low‑affinity component (EC50 = 43.6 nM; 52% of total response), with a combined maximal efficacy (Emax) of 66% relative to the full suppression produced by non‑selective Group II agonists [1]. The high‑affinity component (0.44 nM) closely matches the recombinant hmGlu3 EC50 (0.47 nM), while the low‑affinity component (43.6 nM) aligns with hmGlu2 EC50 (47.5 nM), indicating that LY2794193 sequentially recruits mGlu3 and then mGlu2 as its concentration increases — a biphasic signature that non‑selective agonists such as LY354740 and LY379268 do not produce, as they activate both receptors at overlapping concentrations [1].

cortical neuron calcium oscillation biphasic response native mGluR pharmacology

In Vivo CNS Target Engagement: Pharmacokinetic Profile and CSF Exposure Supporting mGlu3‑Selective Dosing in Rats

In male Sprague‑Dawley rats, LY2794193 (1 mg/kg i.v.) exhibits moderate plasma clearance (18.3 mL/min/kg), a modest volume of distribution (1.17 L/kg), and a calculated terminal half‑life of 3.1 h [1]. Following subcutaneous administration (3 mg/kg), LY2794193 achieves rapid absorption (Tmax = 0.44 h), high plasma exposure (Cmax = 6.78 μM; AUC = 9.9 μM·h), and essentially complete bioavailability (121%) [1]. Critically, measurement of LY2794193 in cerebrospinal fluid (CSF) across a 100‑fold subcutaneous dose range (0.1–10 mg/kg) revealed a consistent CSF‑to‑plasma ratio of approximately 1%, with CSF concentrations linearly proportional to plasma levels [1][2]. At behaviorally active doses (1–10 mg/kg s.c.), CSF concentrations of LY2794193 reach levels that exceed the hmGlu3 EC50 (0.47 nM) by >10‑fold while remaining well below the hmGlu2 EC50 (47.5 nM), providing direct pharmacokinetic evidence for mGlu3‑selective CNS target engagement [1].

pharmacokinetics CNS penetration CSF exposure in vivo dosing

Structural Basis of mGlu3 Selectivity: X‑Ray Co‑Crystal Structure Reveals Key Residue Interactions Absent in mGlu2

The X‑ray co‑crystal structure of LY2794193 bound to the amino‑terminal domain (ATD) of human mGlu3 (PDB 6B7H; 2.82 Å resolution) revealed that the m‑methoxyphenyl ring of LY2794193 — the distinguishing structural feature introduced by C4β‑amide substitution of the LY354740 scaffold — occupies a sub‑pocket adjacent to the glutamate binding site and forms essential interactions: a π–π stacking interaction with Tyr150, a cation–π interaction with Arg277, and hydrogen bonds with Ser100 and Asp279 [1][2]. Critically, Asp279 in mGlu3 corresponds to Glu273 in mGlu2; this single residue substitution fundamentally alters the electrostatic and steric environment of the sub‑pocket, providing a structural explanation for the 444‑fold binding selectivity [1]. No other mGlu3‑selective orthosteric agonist has been co‑crystallized with the receptor, making LY2794193 the sole compound for which the molecular determinants of mGlu3‑over‑mGlu2 selectivity have been experimentally defined at atomic resolution [1].

crystal structure mGlu3 ATD subtype selectivity structure-based drug design

In Vivo Behavioral Pharmacology: Dose‑Dependent Reversal of PCP‑Induced Hyperlocomotion and Application in Schizophrenia‑Relevant Circuit Studies

In the rat phencyclidine (PCP)‑induced hyperlocomotion model — a behavioral assay historically dependent on mGlu2 activation — LY2794193 (1–30 mg/kg s.c., administered 30 min prior to PCP 5 mg/kg s.c.) produced a dose‑related reduction in ambulations [1]. Because the PCP‑hyperlocomotion model is known to be mGlu2‑receptor‑dependent based on mGlu2 knockout and selective mGlu2 PAM studies, the ability of LY2794193 to suppress this behavior at higher doses was used to estimate the dose range at which mGlu3 selectivity is lost and mGlu2 is engaged in vivo, thereby bracketing the mGlu3‑selective dosing window [1]. In subsequent independent studies, LY2794193 at 10 mg/kg (i.p.) has been employed as a selective mGlu3 pharmacological probe to rescue thalamo‑accumbal transmission deficits and schizophrenia‑like physiological and behavioral abnormalities in mice, whereas the mGlu2‑preferring PAM LY487379 (30 mg/kg) was used as an mGlu2‑selective comparator [2][3]. This parallel use of LY2794193 and LY487379 exemplifies a validated experimental design for dissecting mGlu3‑ vs. mGlu2‑mediated effects on ventral tegmental area dopamine neuron activity and associated behaviors [3].

PCP model hyperlocomotion schizophrenia mGlu3 behavioral pharmacology

LY2794193: Validated Research Applications — From Target Deconvolution to Preclinical Disease Modeling


Pharmacological Dissection of mGlu3 vs. mGlu2 Contributions in Native CNS Tissue

In brain slice electrophysiology or primary neuronal culture experiments where mGlu2 and mGlu3 are co‑expressed (e.g., prefrontal cortex, hippocampus, nucleus accumbens), LY2794193 applied at 0.3–3 nM achieves selective activation of mGlu3 without recruiting mGlu2, while concentrations above 30–50 nM engage both subtypes [1]. This concentration‑response separation, validated by the biphasic Ca2+ oscillation signature described in Section 3, allows within‑experiment attribution of observed effects to mGlu3 (low concentration) versus combined mGlu2/3 (high concentration). The parallel use of the mGlu2‑preferring PAM LY487379 or the mGlu2 agonist/mGlu3 antagonist LY541850 provides orthogonal pharmacological confirmation of subtype assignment [1][2].

Preclinical Schizophrenia and Psychosis Research: PCP Model and Dopaminergic Circuit Studies

LY2794193 is the established mGlu3‑selective tool for investigating glutamatergic dysfunction in schizophrenia‑relevant circuits. At 1–10 mg/kg (s.c. or i.p.), LY2794193 has been shown to reverse PCP‑induced hyperlocomotion, rescue thalamo‑accumbal transmission deficits, and normalize hyperdopaminergic ventral tegmental area (VTA) activity during prolonged abstinence from amphetamine — effects that are phenocopied by mGlu2 PAMs only at mGlu2‑engaging doses, confirming the mGlu3 specificity of the LY2794193 response at low doses [1][2]. For experimental designs requiring parallel mGlu2 and mGlu3 interrogation, the combination of LY2794193 (mGlu3 agonist) with LY487379 (mGlu2 PAM) or LY541850 (mGlu2 agonist/mGlu3 antagonist) represents the current best‑practice pharmacological toolkit [2].

Absence Epilepsy Research: mGlu3 Activation in Cortico‑Thalamo‑Cortical Networks

In the WAG/Rij rat genetic model of absence epilepsy, LY2794193 (1 or 10 mg/kg i.p.) significantly reduces the number and duration of spike‑wave discharges (SWDs), an effect linked to mGlu3‑mediated upregulation of glutamate transporters GAT‑1, GLAST, and GLT‑1 in the thalamus and somatosensory cortex [1]. This application leverages the published CSF exposure data (CSF/plasma ratio ~1%) to confirm that behaviorally effective doses produce CNS concentrations within the mGlu3‑selective range, and is further supported by human genetic evidence linking GRM3 variants to absence epilepsy susceptibility [1].

CNS Drug Discovery: PK/PD Modeling and In Vivo Target Engagement Benchmarking

LY2794193 is uniquely positioned as the only mGlu3‑selective agonist with a complete published pharmacokinetic profile (i.v. and s.c. routes) and validated CSF exposure data in rats, enabling quantitative PK/PD modeling of mGlu3 target engagement in the CNS [1]. The linear CSF/plasma relationship (1% ratio maintained over a 100‑fold dose range) allows investigators to estimate free brain concentrations from plasma measurements and to define dosing regimens that maintain mGlu3‑selective exposure throughout the duration of chronic studies. For industrial drug‑discovery programs targeting mGlu3, LY2794193 serves as the reference agonist for in vitro selectivity counter‑screening, in vivo target‑engagement biomarker development, and as a positive control for high‑throughput screening campaigns seeking novel mGlu3‑selective chemotypes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY2794193

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.